3-(4-Chlorophenyl)pyridin-4-amine
Description
3-(4-Chlorophenyl)pyridin-4-amine is a heterocyclic aromatic compound featuring a pyridine core substituted with a 4-chlorophenyl group at the 3-position and an amine group at the 4-position. Its molecular formula is C₁₁H₈ClN₂, with a molecular weight of 217.65 g/mol. The compound’s structure enables hydrogen bonding via the amine group, influencing its solubility and intermolecular interactions .
Properties
IUPAC Name |
3-(4-chlorophenyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-9-3-1-8(2-4-9)10-7-14-6-5-11(10)13/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSAFCLXZZQXDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CN=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720067 | |
| Record name | 3-(4-Chlorophenyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66395-46-8 | |
| Record name | 3-(4-Chlorophenyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
3-(4-Chlorophenyl)pyridin-4-amine has been investigated for its role as a tyrosine kinase inhibitor . Tyrosine kinases are crucial in many cellular processes, including cell division and growth, making them significant targets for cancer therapy. Compounds that inhibit these enzymes can be effective in treating various cancers and autoimmune diseases.
Tyrosine Kinase Inhibition
Research indicates that derivatives of pyridine compounds, including this compound, have shown promise in inhibiting tyrosine kinase activity. Such inhibition is beneficial in conditions like:
- Cancer : By blocking the signaling pathways that promote tumor growth.
- Autoimmune Diseases : Such as rheumatoid arthritis and psoriasis, where aberrant tyrosine kinase activity contributes to disease pathology .
Several studies have documented the biological activities associated with this compound and its derivatives.
Anticancer Properties
The compound has been evaluated for its anticancer properties against various cell lines. For example:
- A study demonstrated that pyridine derivatives exhibited cytotoxic effects against ovarian cancer cells while showing limited toxicity towards non-cancerous cells .
Insulin Sensitivity Modulation
Research has also explored the compound's potential to enhance insulin sensitivity, which is crucial for managing diabetes. Compounds similar to this compound have been shown to stimulate glucose incorporation into lipids, indicating their potential use in metabolic disorders .
Case Study 1: Tyrosine Kinase Inhibition
In a study involving various pyridine derivatives, including this compound, researchers found significant inhibition of tyrosine kinase activity in vitro. This activity correlated with reduced proliferation of cancer cell lines, supporting the compound's potential as an anticancer agent .
Case Study 2: Insulin Sensitivity Enhancement
Another investigation focused on the effects of pyridine derivatives on insulin sensitivity in mouse adipocytes. The results showed that specific substitutions on the pyridine ring significantly enhanced the compounds' ability to increase insulin sensitivity by up to 37% .
Summary of Applications
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)pyridin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key analogs differ in substituent positions, halogen types, or additional functional groups, leading to distinct physicochemical and biological profiles. Below is a comparative analysis:
Biological Activity
3-(4-Chlorophenyl)pyridin-4-amine is a compound of interest due to its potential biological activities. Research has shown that this compound exhibits various pharmacological properties, making it a candidate for further investigation in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by a pyridine ring substituted with a chlorophenyl group. Its synthesis typically involves multi-step reactions that incorporate chlorinated phenolic compounds into the pyridine framework. Various synthetic routes have been reported, focusing on optimizing yield and purity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Studies have demonstrated that this compound exhibits significant antifungal activity against strains such as Candida albicans and Mycobacterium tuberculosis . The Minimum Inhibitory Concentration (MIC) values indicate potent effects, suggesting its potential as an antifungal agent.
- Additionally, it has shown activity against bacterial strains, indicating a broad-spectrum antimicrobial profile .
-
Anticancer Properties :
- Research indicates that derivatives of this compound may possess anticancer properties. For example, certain analogs have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in vitro . The structure-activity relationship (SAR) studies highlight the importance of substituents on the phenyl ring in enhancing anticancer efficacy.
- Anti-inflammatory Effects :
The mechanisms underlying the biological activities of this compound are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
- Disruption of Cellular Membranes : Its interaction with cellular membranes can lead to increased permeability and subsequent cell death in fungi and bacteria.
Case Studies and Research Findings
Several studies have provided insights into the biological efficacy and safety profile of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
